molecular formula C13H13ClN4O3 B188194 3,4-Dimethoxybenzaldehyde (5-chloro-6-oxo-1,6-dihydro-4-pyridazinyl)hydrazone CAS No. 6954-03-6

3,4-Dimethoxybenzaldehyde (5-chloro-6-oxo-1,6-dihydro-4-pyridazinyl)hydrazone

Cat. No. B188194
CAS RN: 6954-03-6
M. Wt: 308.72 g/mol
InChI Key: AFGYARYQKBZNCK-UUASQNMZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,4-Dimethoxybenzaldehyde (5-chloro-6-oxo-1,6-dihydro-4-pyridazinyl)hydrazone, also known as DMPOH, is a chemical compound that has been used in various scientific research applications. This compound is synthesized using a specific method and has been found to have a mechanism of action that affects biochemical and physiological processes. In

Mechanism Of Action

The mechanism of action of 3,4-Dimethoxybenzaldehyde (5-chloro-6-oxo-1,6-dihydro-4-pyridazinyl)hydrazone involves its ability to chelate metal ions, such as iron and copper. 3,4-Dimethoxybenzaldehyde (5-chloro-6-oxo-1,6-dihydro-4-pyridazinyl)hydrazone can form stable complexes with these metal ions, which can then affect various biochemical and physiological processes. 3,4-Dimethoxybenzaldehyde (5-chloro-6-oxo-1,6-dihydro-4-pyridazinyl)hydrazone has also been found to have antioxidant properties, which may contribute to its potential anticancer activity.

Biochemical And Physiological Effects

3,4-Dimethoxybenzaldehyde (5-chloro-6-oxo-1,6-dihydro-4-pyridazinyl)hydrazone has been found to have various biochemical and physiological effects, including the ability to inhibit the growth of cancer cells, reduce oxidative stress, and modulate the immune system. 3,4-Dimethoxybenzaldehyde (5-chloro-6-oxo-1,6-dihydro-4-pyridazinyl)hydrazone has also been shown to have neuroprotective effects, which may be useful in the treatment of neurodegenerative diseases.

Advantages And Limitations For Lab Experiments

One advantage of using 3,4-Dimethoxybenzaldehyde (5-chloro-6-oxo-1,6-dihydro-4-pyridazinyl)hydrazone in lab experiments is its ability to chelate metal ions, which can be useful in studying various biochemical and physiological processes. 3,4-Dimethoxybenzaldehyde (5-chloro-6-oxo-1,6-dihydro-4-pyridazinyl)hydrazone is also relatively stable and easy to handle, which makes it a convenient reagent to use. However, one limitation of using 3,4-Dimethoxybenzaldehyde (5-chloro-6-oxo-1,6-dihydro-4-pyridazinyl)hydrazone is its potential toxicity, which can affect the results of experiments if not properly controlled.

Future Directions

There are several future directions for the study of 3,4-Dimethoxybenzaldehyde (5-chloro-6-oxo-1,6-dihydro-4-pyridazinyl)hydrazone. One potential direction is the development of 3,4-Dimethoxybenzaldehyde (5-chloro-6-oxo-1,6-dihydro-4-pyridazinyl)hydrazone-based fluorescent probes for the detection of reactive oxygen species in cells. Another direction is the investigation of the potential use of 3,4-Dimethoxybenzaldehyde (5-chloro-6-oxo-1,6-dihydro-4-pyridazinyl)hydrazone as an anticancer agent, either alone or in combination with other drugs. Further studies are also needed to determine the safety and toxicity of 3,4-Dimethoxybenzaldehyde (5-chloro-6-oxo-1,6-dihydro-4-pyridazinyl)hydrazone, as well as its potential use in the treatment of neurodegenerative diseases.
Conclusion
In conclusion, 3,4-Dimethoxybenzaldehyde (5-chloro-6-oxo-1,6-dihydro-4-pyridazinyl)hydrazone is a chemical compound that has been used in various scientific research applications. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. 3,4-Dimethoxybenzaldehyde (5-chloro-6-oxo-1,6-dihydro-4-pyridazinyl)hydrazone has the potential to be a useful reagent in the study of various biochemical and physiological processes, and further research is needed to fully understand its potential applications.

Synthesis Methods

The synthesis of 3,4-Dimethoxybenzaldehyde (5-chloro-6-oxo-1,6-dihydro-4-pyridazinyl)hydrazone involves the reaction of 3,4-dimethoxybenzaldehyde with 5-chloro-6-oxo-1,6-dihydro-4-pyridazinecarboxylic acid hydrazide in the presence of a catalyst. The resulting product is 3,4-Dimethoxybenzaldehyde (5-chloro-6-oxo-1,6-dihydro-4-pyridazinyl)hydrazone, which is a yellow crystalline powder. The purity and yield of 3,4-Dimethoxybenzaldehyde (5-chloro-6-oxo-1,6-dihydro-4-pyridazinyl)hydrazone can be improved by using different reaction conditions and purification methods.

Scientific Research Applications

3,4-Dimethoxybenzaldehyde (5-chloro-6-oxo-1,6-dihydro-4-pyridazinyl)hydrazone has been used in various scientific research applications, including as a reagent for the determination of iron in biological samples, as a chelating agent for the removal of heavy metals from wastewater, and as a potential anticancer agent. 3,4-Dimethoxybenzaldehyde (5-chloro-6-oxo-1,6-dihydro-4-pyridazinyl)hydrazone has also been studied for its potential use as a fluorescent probe for the detection of reactive oxygen species in cells.

properties

CAS RN

6954-03-6

Product Name

3,4-Dimethoxybenzaldehyde (5-chloro-6-oxo-1,6-dihydro-4-pyridazinyl)hydrazone

Molecular Formula

C13H13ClN4O3

Molecular Weight

308.72 g/mol

IUPAC Name

5-chloro-4-[(2Z)-2-[(3,4-dimethoxyphenyl)methylidene]hydrazinyl]-1H-pyridazin-6-one

InChI

InChI=1S/C13H13ClN4O3/c1-20-10-4-3-8(5-11(10)21-2)6-15-17-9-7-16-18-13(19)12(9)14/h3-7H,1-2H3,(H2,17,18,19)/b15-6-

InChI Key

AFGYARYQKBZNCK-UUASQNMZSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)/C=N\NC2=C(C(=O)NN=C2)Cl)OC

SMILES

COC1=C(C=C(C=C1)C=NNC2=C(C(=O)NN=C2)Cl)OC

Canonical SMILES

COC1=C(C=C(C=C1)C=NNC2=C(C(=O)NN=C2)Cl)OC

Origin of Product

United States

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